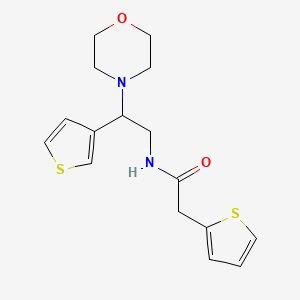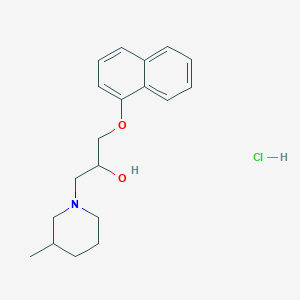
1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as MPHP, is a chemical compound that belongs to the family of synthetic cathinones. It is a psychoactive substance that has been used recreationally and has also been identified as a designer drug. In recent years, there has been a growing interest in the scientific community to study the synthesis, mechanism of action, and physiological effects of MPHP.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The design and synthesis of related chemical derivatives highlight the compound's utility in creating novel chemical entities. For instance, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives were developed from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, showcasing the compound's adaptability in chemical synthesis processes (Yang Jing, 2010).
Chemosensors
The compound's derivatives have been explored for their potential as selective chemosensors, particularly for metal ions. A notable application is its use in detecting Al(III) ions in cells through bioimaging, demonstrating its promising role in analytical chemistry and biological research (Wei-Hua Ding et al., 2013).
Receptor Affinity and Antiproliferative Activity
Research on derivatives of this compound has shown significant findings in pharmacology, such as the discovery of potent sigma(1) ligands with good selectivity profiles. This insight is critical for developing new pharmaceutical agents targeting sigma(1) receptors, with applications in tumor research and therapy (F. Berardi et al., 2005).
Radiolabeled Derivatives for PET Experiments
The synthesis of radiolabeled derivatives, such as the 3-[14C]-isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, highlights the compound's utility in PET (Positron Emission Tomography) experiments. This application is crucial for non-invasive imaging techniques in medical diagnostics and research (B. Czeskis, 1998).
Catalysis and Organic Synthesis
The compound and its derivatives serve as catalysts in organic synthesis, exemplified by the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation. This showcases its efficiency in facilitating chemical reactions, underscoring its importance in synthetic chemistry (M. Mokhtary & Mogharab Torabi, 2017).
Propiedades
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-6-5-11-20(12-15)13-17(21)14-22-19-10-4-8-16-7-2-3-9-18(16)19;/h2-4,7-10,15,17,21H,5-6,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISPBWUCUQGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
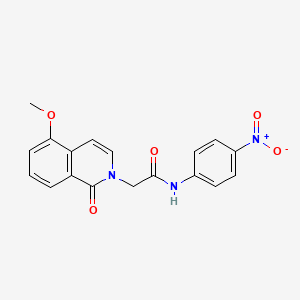
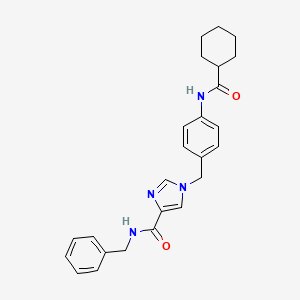
![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)

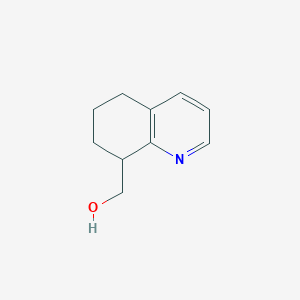
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2589258.png)


![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-phenylalanine](/img/structure/B2589262.png)
